molecular formula C21H25Cl2NO2 B142288 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride

4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride

Cat. No.: B142288
M. Wt: 394.3 g/mol
InChI Key: ZZTCNNZHOWDRPS-UHFFFAOYSA-N
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Description

4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride (commonly referred to as 4-DAMP mustard) is a selective muscarinic acetylcholine receptor (mAChR) antagonist. It is structurally derived from 4-DAMP (4-diphenylacetoxy-N-methylpiperidine methiodide) but incorporates a reactive 2-chloroethylamine group, enabling irreversible receptor alkylation via aziridinium ion formation . This compound is widely used in pharmacological studies to differentiate between mAChR subtypes (M₁–M₅), particularly M₂ and M₃, due to its covalent binding mechanism .

Properties

Molecular Formula

C21H25Cl2NO2

Molecular Weight

394.3 g/mol

IUPAC Name

[1-(2-chloroethyl)piperidin-4-yl] 2,2-diphenylacetate;hydrochloride

InChI

InChI=1S/C21H24ClNO2.ClH/c22-13-16-23-14-11-19(12-15-23)25-21(24)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18;/h1-10,19-20H,11-16H2;1H

InChI Key

ZZTCNNZHOWDRPS-UHFFFAOYSA-N

SMILES

C1CN(CCC1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CCCl.Cl

Canonical SMILES

C1CN(CCC1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CCCl.Cl

Synonyms

4-DAMP mustard
4-diphenylacetoxy-1-(2-chloroethyl)piperidine
N-(2-chloroethyl)-4-piperidinyl diphenylacetate

Origin of Product

United States

Preparation Methods

Synthesis of 4-Hydroxypiperidine Derivatives

Piperidine-4-ol is a common precursor for introducing substituents at the 4-position. Protection of the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride or benzyl ethers prevents undesired side reactions during subsequent steps. For example, silylation using TBSCl in dimethylformamide (DMF) with imidazole as a base achieves >95% protection efficiency.

Introduction of the Diphenylacetoxy Group

Esterification of the 4-hydroxyl group with diphenylacetyl chloride is typically performed under Schotten-Baumann conditions. A two-phase system (aqueous NaOH and dichloromethane) facilitates rapid acylation while minimizing hydrolysis. Yields range from 70–85% depending on stoichiometric ratios and mixing efficiency.

Reaction ParameterOptimal ValueImpact on Yield
SolventDichloromethane/H2OMaximizes interfacial surface area
Temperature0–5°CReduces hydrolysis
Diphenylacetyl Chloride1.2 equiv.Ensures complete conversion

N-(2-Chloroethyl) Substitution

The nitrogen atom of piperidine is alkylated using 1,2-dichloroethane under basic conditions. This step requires careful control to avoid over-alkylation or polymerization.

Alkylation Mechanism and Conditions

In anhydrous tetrahydrofuran (THF), piperidine reacts with 1,2-dichloroethane in the presence of potassium carbonate. The reaction proceeds via an SN2 mechanism, with the chloride acting as a leaving group. Elevated temperatures (50–60°C) improve reaction kinetics but risk diastereomer formation.

Challenges in Regioselectivity

Competing reactions at the oxygen atom of the diphenylacetoxy group necessitate temporary protection. Trityl or acetyl groups are commonly used, though trityl groups introduce steric hindrance that slows alkylation.

Hydrochloride Salt Formation

The final step involves protonation of the tertiary amine with hydrochloric acid to form the hydrochloride salt. Crystallization from ethanol/water mixtures (3:1 v/v) at −20°C yields >90% purity.

Solvent Optimization

Ethanol’s polarity facilitates salt formation, while water reduces solubility, promoting crystallization. Alternative solvents like acetone or isopropanol yield smaller crystals, complicating filtration.

Alternative Synthetic Routes

Reductive Amination Approach

Condensation of 4-diphenylacetoxypiperidine with chloroacetaldehyde followed by hydrogenation offers a one-pot alternative. However, this method suffers from low yields (40–50%) due to imine instability.

Microwave-Assisted Synthesis

Microwave irradiation at 100°C reduces reaction times for alkylation from 12 hours to 30 minutes. Energy efficiency improvements are offset by higher equipment costs and scalability challenges.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Protecting Groups

TBS protection, while efficient, requires costly reagents compared to benzyl groups. However, benzyl group removal via hydrogenation introduces safety risks in large-scale reactors.

Waste Management

Chloride byproducts from alkylation and salt formation necessitate neutralization with aqueous NaHCO3. Recycling dichloromethane via distillation reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Cyclization: Formation of the aziridinium ion.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Research

4-DAMP mustard is primarily employed in pharmacological studies to investigate the role of muscarinic receptors in various physiological processes. It selectively blocks M3 receptors while having a lower affinity for M2 receptors, making it a valuable tool in understanding receptor-specific functions.

  • Muscarinic Receptor Studies : Research has shown that 4-DAMP mustard effectively inhibits cholinergic agonist-induced activation of mitogen-activated protein kinase (MAPK) in cultured conjunctival goblet cells. This inhibition highlights the receptor-mediated pathways involved in cellular signaling and response mechanisms to cholinergic stimuli .
  • Affinity Estimation : The compound has been used to estimate the apparent affinity constants of various agonists acting at muscarinic receptors in guinea-pig ileum preparations. It demonstrated consistent results with established values for carbachol and other agonists, thus validating its use in pharmacological assays .

Neuroscience Applications

In neuroscience, 4-DAMP mustard serves as a tool for dissecting cholinergic signaling pathways and their implications in neural function and pathology.

  • GABAergic Transmission Modulation : Studies have indicated that 4-DAMP mustard can modulate GABAergic synaptic transmission. Specifically, it was shown to block muscarine's enhancement of spontaneous GABAergic currents while having minimal effect on evoked currents in chick brain slices. This suggests a nuanced role of muscarinic receptors in regulating inhibitory neurotransmission .
  • Histamine-Induced Excitation : In experiments involving septohippocampal neurons, 4-DAMP mustard was employed to elucidate the indirect mechanisms by which histamine excites GABAergic neurons through local acetylcholine release. This underscores its utility in exploring complex neurotransmitter interactions within the brain .

Cellular and Molecular Biology

The compound's ability to selectively inhibit muscarinic receptors makes it a valuable asset in cellular and molecular biology research.

  • Real-Time Monitoring : In studies utilizing fast-scan cyclic voltammetry, 4-DAMP mustard was part of a pharmacological toolkit to assess catecholamine secretion from adrenal slices. Its role in modulating neurotransmitter release provides insights into the dynamics of chemical transmission at the cellular level .
  • Cell Culture Models : The application of 4-DAMP mustard in cultured cells has facilitated investigations into receptor-mediated signaling pathways, particularly how cholinergic agonists can transactivate growth factor receptors like EGF. This highlights its relevance in cancer research and cellular response studies .

Case Studies and Findings

Study ReferenceApplicationKey Findings
MAPK ActivationInhibition of MAPK activation by cholinergic agonists in cultured goblet cells.
Affinity MeasurementValidated apparent affinity constants for muscarinic receptor agonists using 4-DAMP mustard.
GABAergic ModulationDemonstrated modulation of GABA release dynamics through selective receptor antagonism.
Catecholamine SecretionContributed to understanding catecholamine dynamics under cholinergic modulation.

Mechanism of Action

The compound exerts its effects by irreversibly binding to muscarinic acetylcholine receptors. The cyclization of the compound to form an aziridinium ion allows it to covalently bind to the receptor, leading to the inactivation of the receptor . This irreversible binding is useful for studying the function of specific receptor subtypes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

4-DAMP (4-Diphenylacetoxy-N-methylpiperidine Methiodide)
  • Structural Difference : Lacks the 2-chloroethyl group, replacing it with a methyl group.
  • Mechanism : Reversible competitive antagonist.
  • Receptor Selectivity : Prefers M₃ over M₂ receptors but lacks irreversible binding .
Hexahydro-sila-difenidol (HHSiD)
  • Structural Difference : Contains a silicon-based hexahydro-sila backbone instead of the piperidine-diphenylacetate scaffold.
  • Mechanism : Reversible antagonist with higher affinity for M₃ receptors.
  • Functional Role : Used to study M₃-mediated smooth muscle contraction .
p-F-HHSiD (para-Fluoro-HHSiD)
  • Structural Difference : Fluorine substitution enhances selectivity.
  • Mechanism : Potent M₃ antagonist with improved subtype discrimination .

Functional and Pharmacological Comparisons

Receptor Subtype Selectivity
Compound M₂ Affinity M₃ Affinity Irreversible Action Key Evidence
4-DAMP Mustard Low High Yes (via alkylation)
4-DAMP (Methiodide) Moderate High No
HHSiD Negligible High No
Methoctramine High Low No
  • 4-DAMP Mustard : Forms an aziridinium ion in aqueous solution, leading to irreversible M₃ receptor alkylation. Demonstrates 71% receptor inactivation in glandular tissues (M₃-rich) vs. 56% in cardiac/brain tissues (M₂-rich) .
  • Methoctramine : Selective M₂ antagonist; used to study cardiac mAChR-mediated adenylyl cyclase inhibition .
Functional Effects in Tissues
  • 4-DAMP Mustard : Causes irreversible blockade of oxotremorine-M-induced contractions in rat ileum (M₃-dominant tissue) .
  • AF-DX 116 (M₂ antagonist) : Enhances β-adrenergic relaxation in airway smooth muscle by blocking M₂-mediated adenylyl cyclase inhibition .
  • HHSiD : Reversibly inhibits carbachol-induced bladder contractions, confirming M₃ dominance in smooth muscle .

Mechanistic Differences

  • Irreversible vs. Reversible Binding: 4-DAMP mustard’s 2-chloroethyl group enables covalent modification of receptors, making it a tool for long-term receptor inactivation . Analogues like 4-DAMP and HHSiD rely on non-covalent interactions, allowing reversible inhibition .
  • Subtype Discrimination :

    • 4-DAMP mustard’s selectivity for M₃ over M₂ is attributed to tissue-specific alkylation rates (e.g., 50% alkylation in glandular vs. <1% in cardiac tissues at 1.6 nM) .
    • p-F-HHSiD achieves selectivity through steric and electronic modifications .

Biological Activity

4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride, commonly referred to as 4-DAMP mustard, is a synthetic compound notable for its selective antagonistic effects on muscarinic receptors, particularly the M3 subtype. This article explores the biological activity of 4-DAMP mustard, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C19_{19}H22_{22}ClN1_{1}O2_{2}
  • Molecular Weight : 335.84 g/mol

4-DAMP mustard functions primarily as a competitive antagonist at muscarinic acetylcholine receptors. It exhibits a higher affinity for M3 receptors compared to M2 receptors, making it a valuable tool in pharmacological studies aimed at understanding receptor dynamics and signaling pathways.

Key Mechanisms:

  • Receptor Blocking : By inhibiting M3 receptor activity, 4-DAMP mustard can alter downstream signaling pathways that are typically activated by acetylcholine.
  • Impact on Calcium Oscillations : Research indicates that muscarinic receptor activation leads to calcium oscillations in various tissues. The blockade by 4-DAMP can significantly affect these oscillations, impacting muscle contraction and neurotransmitter release .

Pharmacological Applications

4-DAMP mustard has been utilized in several studies to assess its effects on gastrointestinal motility and neurotransmission. Its ability to selectively block M3 receptors allows researchers to delineate the roles of different muscarinic subtypes in physiological processes.

Case Studies

  • Gastrointestinal Studies :
    • In guinea-pig ileum experiments, 4-DAMP mustard was employed to measure the apparent affinity of various agonists at muscarinic receptors. The results indicated that agonist affinity increased with chain length, providing insights into receptor-ligand interactions .
  • Catecholamine Secretion :
    • A study utilizing real-time electrochemical detection demonstrated that 4-DAMP mustard could modulate catecholamine secretion from adrenal slices. This modulation provides evidence for the role of M3 receptors in regulating neuroendocrine functions .

Comparative Analysis

The following table summarizes the biological activities and affinities of 4-DAMP mustard compared to other muscarinic antagonists:

CompoundSelectivityPrimary ActionAffinity (Ki)
4-DAMP mustardM3 > M2AntagonistVaries by agonist
AtropineNon-selectiveAntagonist~0.5 μM
ScopolamineNon-selectiveAntagonist~0.1 μM

Research Findings

Recent studies have highlighted the potential therapeutic implications of targeting M3 receptors with selective antagonists like 4-DAMP mustard. These findings suggest possible applications in treating conditions characterized by excessive cholinergic activity, such as asthma or gastrointestinal disorders.

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